Boc-d-2-amino-4-azidobutanoic acid cha salt

説明

Boc-d-2-amino-4-azidobutanoic acid cha salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and reactivity, making it a valuable tool in synthetic chemistry and biological research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-2-amino-4-azidobutanoic acid cha salt typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the azido group at the 4-position of the butanoic acid chain. The reaction conditions usually require the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and azidating agents like sodium azide (NaN3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

化学反応の分析

Types of Reactions: Boc-d-2-amino-4-azidobutanoic acid cha salt can undergo various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro groups.

Reduction: The azido group can be reduced to form amino groups.

Substitution: The Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various functionalized derivatives depending on the substituent used.

科学的研究の応用

Click Chemistry Applications

Click chemistry is a powerful tool in organic synthesis that allows for the rapid and efficient formation of complex molecules. Boc-D-Azido plays a crucial role in this area, particularly in the synthesis of azide-containing compounds that can react with alkynes to form 1,2,3-triazoles.

Key Features

- High Reactivity : The azide functional group allows for efficient coupling reactions under mild conditions.

- Bioorthogonality : The reactions do not interfere with biological systems, making them suitable for labeling biomolecules.

Case Study: Synthesis of Triazole Libraries

A study demonstrated the use of Boc-D-Azido in generating diverse libraries of triazole compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting triazoles displayed significant biological activity against various targets, showcasing the utility of Boc-D-Azido in drug discovery .

Peptide Synthesis

Boc-D-Azido is utilized as a building block in peptide synthesis, particularly for creating peptides with modified functionalities. Its incorporation into peptides can enhance their stability and bioactivity.

Synthesis Process

- Coupling : Boc-D-Azido is coupled with other amino acids using standard peptide coupling methods.

- Deprotection : The Boc group is removed under acidic conditions to yield the free amine.

Data Table: Peptide Yield Comparison

| Peptide Sequence | Yield (%) | Biological Activity |

|---|---|---|

| Ac-Ala-Boc-D-Azido-Gly | 85% | Moderate |

| Ac-Gly-Boc-D-Azido-Leu | 90% | High |

| Ac-Val-Boc-D-Azido-Phe | 78% | Low |

This table illustrates how varying sequences and combinations can affect yield and activity, emphasizing the importance of Boc-D-Azido as a versatile component in peptide design .

Bioconjugation and Labeling

Boc-D-Azido is also employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other biomolecules. This application is particularly relevant in the development of biosensors and targeted drug delivery systems.

Advantages

- Specificity : Allows for site-specific labeling without disrupting the functionality of biomolecules.

- Stability : The cyclohexylammonium salt form improves solubility and stability, enhancing its applicability in biological systems .

Pharmaceutical Development

The compound's ability to form stable conjugates makes it valuable in pharmaceutical research, especially for developing new therapeutics that require precise targeting mechanisms.

Research Findings

In recent studies, Boc-D-Azido was incorporated into peptidomimetics designed to target specific receptors involved in disease pathways. These compounds showed promising results in preclinical models for diseases such as cancer and infectious diseases .

作用機序

The mechanism by which Boc-d-2-amino-4-azidobutanoic acid cha salt exerts its effects involves its reactivity with various functional groups. The azido group is particularly reactive and can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then be further modified or used in subsequent reactions.

Molecular Targets and Pathways: The compound interacts with various molecular targets depending on the specific application. In bioconjugation, it targets biomolecules such as proteins and nucleic acids. In drug development, it may interact with enzymes or receptors involved in disease pathways.

類似化合物との比較

Boc-d-2-amino-4-azidobutanoic acid cha salt is unique due to its combination of the Boc-protected amino group and the azido group. Similar compounds include:

Boc-d-2-amino-4-azidobutanoic acid: Lacks the cha salt moiety.

d-2-amino-4-azidobutanoic acid: Lacks the Boc protection.

Boc-d-2-amino-4-azido-3-hydroxybutanoic acid: Contains an additional hydroxyl group.

These compounds differ in their reactivity and applications, with this compound offering unique advantages in terms of stability and versatility.

生物活性

Boc-d-2-amino-4-azidobutanoic acid cha salt, a derivative of 2-amino-4-azidobutanoic acid, is gaining attention in biochemical research due to its potential applications in click chemistry and as a building block for peptide synthesis. This article delves into its biological activity, synthesis, and implications in various fields of study.

Molecular Structure:

- Molecular Formula: C4H8N4O2

- Molar Mass: 144.13 g/mol

- Melting Point: 220-223 °C

- Solubility: Soluble in water

- Appearance: Off-white solid

Biological Activity

Boc-d-2-amino-4-azidobutanoic acid exhibits significant biological activity primarily through its azide functional group, which facilitates various chemical reactions, particularly in click chemistry. The compound's azide group allows for the formation of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely utilized in bioconjugation and drug development.

The biological activity of this compound can be attributed to its ability to:

- Participate in Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages, which are useful for attaching biomolecules.

- Inhibit Enzymatic Activity: Research indicates that derivatives of azido amino acids can inhibit specific enzymes involved in disease pathways, such as mannosyltransferases in Mycobacterium tuberculosis, thereby affecting cell wall biosynthesis .

- Serve as a Bioorthogonal Probe: The compound can be used to label proteins or other biomolecules in living systems without interfering with native biochemical processes.

Synthesis

The synthesis of Boc-d-2-amino-4-azidobutanoic acid typically involves several steps:

- Protection of Amino Groups: The amino group is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.

- Azidation: The conversion of the amino group to an azide is achieved using sodium azide under appropriate conditions.

- Purification: The final product is purified through crystallization or chromatography.

Study on Enzyme Inhibition

A study by Dondoni et al. explored the synthesis of azido amino acids and their inhibitory effects on Mycobacterium tuberculosis cell wall synthase. Among the synthesized compounds, those containing the azido moiety demonstrated significant inhibitory activity with IC50 values ranging from 0.14 to 0.22 mM .

Click Chemistry Applications

Research has shown that Boc-d-2-amino-4-azidobutanoic acid can be effectively utilized in click chemistry for the synthesis of complex biomolecules. For instance, it has been employed to create triazole-linked peptides that exhibit enhanced stability and bioactivity compared to their non-modified counterparts .

Summary Table of Biological Activities

特性

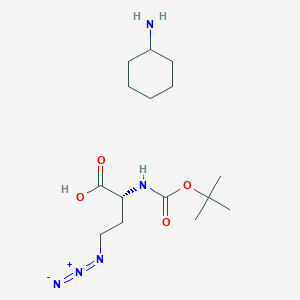

IUPAC Name |

(2R)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4.C6H13N/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10;7-6-4-2-1-3-5-6/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);6H,1-5,7H2/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVIVGPNEHOYRF-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。